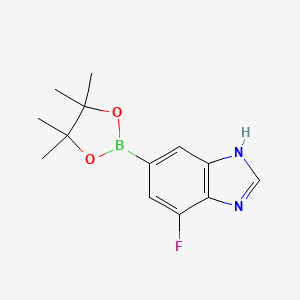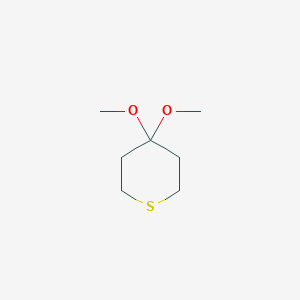
4,4-dimethoxythiane
Übersicht
Beschreibung
4,4-dimethoxythiane is a chemical compound with the CAS Number: 61477-16-5 . It has a molecular weight of 162.25 . The IUPAC name for this compound is 4,4-dimethoxytetrahydro-2H-thiopyran . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
4,4-dimethoxythiane is used in a variety of scientific research applications, including organic synthesis, biochemical studies, and physiological experiments. In organic synthesis, this compound is used as an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and hormones. In biochemical studies, this compound is used as a substrate for enzymes, and in physiological experiments, it is used to study the effects of drugs on the body.
Wirkmechanismus
4,4-dimethoxythiane is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. When this compound is metabolized by these enzymes, it is converted to 4-hydroxymethoxyphenol, which is then further metabolized to 4-methoxyphenol. 4-Methoxyphenol is then converted to 4-methoxybenzoic acid, which is further metabolized to 4-methoxybenzoic acid glucuronide, which is then excreted by the kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-dimethoxythiane has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. In addition, this compound is a substrate for a variety of enzymes, making it useful for biochemical studies. However, this compound has some limitations for laboratory experiments. It is not very stable, and it is toxic in high concentrations.
Zukünftige Richtungen
The future directions of 4,4-dimethoxythiane research include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further studies are needed to explore the potential of this compound as an anti-inflammatory, anti-allergic, and anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a substrate for enzymes involved in the metabolism of drugs and other compounds.
Safety and Hazards
The safety information for 4,4-dimethoxythiane includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
4,4-dimethoxythiane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGIVFQQUQLVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



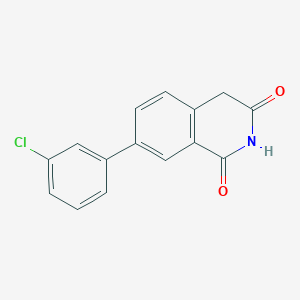

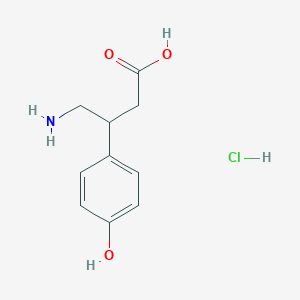
![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)


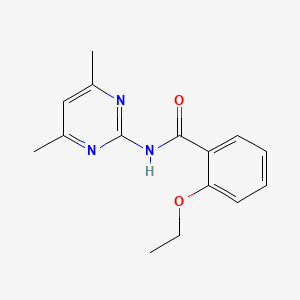


![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)
